molecular formula C16H13ClN2O4S B14459608 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-, methyl ester CAS No. 74241-16-0

5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-, methyl ester

Cat. No.: B14459608
CAS No.: 74241-16-0
M. Wt: 364.8 g/mol
InChI Key: RKSFYEXJYCCLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-, methyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-, methyl ester typically involves multi-step organic reactions. One common method might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under acidic or basic conditions.

    Introduction of the p-Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction.

    Formation of the Pyrrolidinyl Group: This step might involve the reaction of a suitable amine with a diketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyrrolidinyl group.

    Reduction: Reduction reactions might target the carbonyl groups in the pyrrolidinyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, derivatives of thiazoleacetic acid are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-, methyl ester would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to cell signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazoleacetic Acid Derivatives: Compounds with similar thiazole rings and acetic acid moieties.

    Phenylpyrrolidinyl Derivatives: Compounds with similar phenyl and pyrrolidinyl groups.

Uniqueness

The uniqueness of 5-Thiazoleacetic acid, 4-(p-chlorophenyl)-2-(2,5-dioxo-1-pyrrolidinyl)-, methyl ester lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

74241-16-0

Molecular Formula

C16H13ClN2O4S

Molecular Weight

364.8 g/mol

IUPAC Name

methyl 2-[4-(4-chlorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C16H13ClN2O4S/c1-23-14(22)8-11-15(9-2-4-10(17)5-3-9)18-16(24-11)19-12(20)6-7-13(19)21/h2-5H,6-8H2,1H3

InChI Key

RKSFYEXJYCCLGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(N=C(S1)N2C(=O)CCC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.